tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate
Overview
Description
“tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate” is a chemical compound with the CAS Number: 1376105-36-0 . It has a molecular weight of 230.35 . The IUPAC name for this compound is tert-butyl 2-methyl-1-[2-(methylamino)ethyl]propylcarbamate . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H26N2O2/c1-9(2)10(7-8-13-6)14-11(15)16-12(3,4)5/h9-10,13H,7-8H2,1-6H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Chemical Reactions Analysis
As mentioned earlier, tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . This suggests that “this compound” could potentially participate in similar reactions.Physical and Chemical Properties Analysis
This compound has a molecular weight of 230.35 . It is stored at 4 degrees Celsius . The physical form of this compound is oil .Scientific Research Applications
1. Synthesis and Structural Analysis
A key area of scientific research involving tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate is in the field of synthesis and structural analysis. For example, Pak and Hesse (1998) focused on the synthesis of penta-N-protected polyamide containing five independently removable amino-protecting groups, including tert-butyl carbamates, demonstrating the compound's utility in complex organic synthesis (Pak & Hesse, 1998). In another study, Baillargeon et al. (2017) explored the isomorphous crystal structures of tert-butyl carbamate derivatives, highlighting the compound's role in forming hydrogen and halogen bonds in crystallography (Baillargeon et al., 2017).
2. Intermediate for Synthesis of Bioactive Compounds
The compound also finds application as an intermediate in the synthesis of bioactive compounds. Ober et al. (2004) discussed its use as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004). Additionally, Zhao et al. (2017) described a synthetic method for tert-butyl carbamate as an important intermediate in the synthesis of biologically active compounds like omisertinib (Zhao et al., 2017).
3. Catalysis and Chemical Reactions
Research has also been conducted on the use of tert-butyl carbamates in catalysis and various chemical reactions. For instance, Qiu et al. (2019) reported on the catalytic epoxidation reaction for the synthesis of epoxyketone using tert-butyl carbamate, highlighting its role in catalytic processes (Qiu et al., 2019). Another study by Padwa et al. (2003) focused on the preparation and Diels‐Alder reaction of tert-butyl carbamate derivatives, demonstrating their utility in synthetic organic chemistry (Padwa et al., 2003).
Properties
IUPAC Name |
tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2/c1-9(2)10(7-8-13-6)14-11(15)16-12(3,4)5/h9-10,13H,7-8H2,1-6H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPICDIBZAXAKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCNC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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